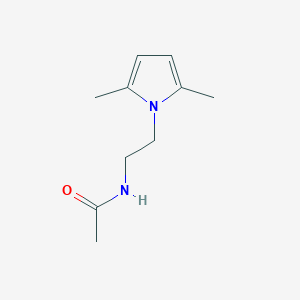










|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][O:7]CCOC.[CH3:12][C:13]1[N:14]([CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])[C:15]([CH3:18])=[CH:16][CH:17]=1.[OH-].[Na+]>O.CN(C)C=O>[CH:6]([C:16]1[CH:17]=[C:13]([CH3:12])[N:14]([CH2:19][CH2:20][NH:21][C:22](=[O:24])[CH3:23])[C:15]=1[CH3:18])=[O:7] |f:3.4|
|


|
Name
|
|
|
Quantity
|
123 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
109 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N(C(=CC1)C)CCNC(C)=O
|
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
920 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for a further 30 minutes at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
After 10 minutes at 0° C.
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 10° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h at 10° C.
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is isolated
|
|
Type
|
EXTRACTION
|
|
Details
|
the water phase is extracted twice
|
|
Type
|
CONCENTRATION
|
|
Details
|
substantially concentrated in vacuum
|
|
Type
|
ADDITION
|
|
Details
|
After addition of 250 ml of toluene
|
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture is concentrated
|
|
Type
|
ADDITION
|
|
Details
|
is added
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered over silica gel and charcoal
|
|
Type
|
CUSTOM
|
|
Details
|
crystallised
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)C1=C(N(C(=C1)C)CCNC(C)=O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |